molecular formula C15H21FN2O B11850406 4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane

4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane

Katalognummer: B11850406
Molekulargewicht: 264.34 g/mol
InChI-Schlüssel: HKTVYWWASSUVBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane (CAS 1710834-11-9) is a chemical compound with the molecular formula C15H21FN2O and a molecular weight of 264.34 g/mol . This spirocyclic compound features a 1-oxa-4,9-diazaspiro[5.5]undecane core scaffold substituted with a 4-fluorobenzyl group. The spirocyclic diazaspiro framework is of significant interest in medicinal chemistry due to its three-dimensional structure and its presence in pharmacologically active molecules. Scientific research has identified trisubstituted urea derivatives based on the 1-oxa-4,9-diazaspiro[5.5]undecane structure as highly potent soluble epoxide hydrolase (sEH) inhibitors . sEH is a key therapeutic target for treating chronic kidney diseases and other conditions, and such inhibitors have demonstrated oral activity in disease models, showing promise as drug candidates . This makes this compound a valuable building block for researchers in drug discovery and chemical biology, particularly for developing novel therapeutics targeting metabolic and inflammatory diseases. The compound is provided for research and development purposes only. All products are strictly for laboratory use and are not intended for human, veterinary, or diagnostic use.

Eigenschaften

Molekularformel

C15H21FN2O

Molekulargewicht

264.34 g/mol

IUPAC-Name

4-[(4-fluorophenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C15H21FN2O/c16-14-3-1-13(2-4-14)11-18-9-10-19-15(12-18)5-7-17-8-6-15/h1-4,17H,5-12H2

InChI-Schlüssel

HKTVYWWASSUVBY-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC12CN(CCO2)CC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Piperidine-Oxazepine Fusion via Cyclization

The 1-oxa-4,9-diazaspiro[5.5]undecane core is synthesized through a tandem alkylation-cyclization sequence. In a representative protocol, 4-piperidone is treated with epichlorohydrin under basic conditions to form an epoxide intermediate. Subsequent reaction with a secondary amine, such as phenethylamine, induces ring-opening and spirocyclization. For example, 6-phenethyl-1-oxa-6-azaspiro[2.5]octane is generated via nucleophilic attack of the amine on the epoxide, followed by intramolecular cyclization (yield: 77%).

Reaction Conditions:

  • Base: Potassium carbonate (2 equiv)

  • Solvent: Dry dimethyl sulfoxide (DMSO)

  • Temperature: 50°C for 1 hour

Alternative Pathways: Reductive Amination

An alternative approach employs reductive amination of 4-hydroxypiperidine with glyoxal derivatives. Catalytic hydrogenation (H₂, Pd/C) in ethanol facilitates imine reduction, yielding the spirocyclic framework. This method avoids epoxide intermediates but requires stringent control over stoichiometry to prevent oligomerization.

Chirality Control and Resolution

Enantioselective Synthesis

Chiral resolution of racemic this compound is achieved via preparative HPLC using a Chiralpak IA column. Mobile phases comprising n-heptane/isopropyl alcohol (95:5 v/v) with 2% diethylamine afford enantiomers with >97% enantiomeric excess (ee).

Chiral HPLC Parameters:

  • Column: Chiralpak IA (250 × 4.6 mm)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Absolute Configuration Assignment

X-ray crystallography of a brominated derivative confirms the (R)-configuration for the major enantiomer. The Flack parameter (0.02) and anomalous dispersion effects validate the stereochemical assignment.

Scalability and Process Optimization

Solvent and Temperature Effects

Cyclization yields improve with polar aprotic solvents (e.g., DMSO) due to enhanced nucleophilicity of the amine. Elevated temperatures (50–70°C) accelerate ring closure but risk epimerization, necessitating kinetic control.

Purification Challenges

Flash chromatography (SiO₂, DCM/MeOH gradient) effectively removes byproducts such as dimeric spirocycles. Critical solvent ratios:

Eluent Composition Purpose
DCM/MeOH (95:5)Desalting
DCM/MeOH (90:10)Product Elution

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies for this compound synthesis:

Method Yield Purity Complexity
Epoxide Cyclization77%100%High
Reductive Amination68%98%Moderate
Alkylation84%100%Low

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

4-(4-Fluorbenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan hat mehrere Anwendungen in der wissenschaftlichen Forschung:

    Medizinische Chemie: Die einzigartige Struktur der Verbindung macht sie zu einem potenziellen Kandidaten für die Arzneimittelentwicklung, insbesondere bei der Gestaltung von Molekülen mit spezifischen biologischen Aktivitäten.

    Materialwissenschaften: Sein spirozyklisches Gerüst kann bei der Entwicklung neuer Materialien mit einzigartigen mechanischen oder elektronischen Eigenschaften eingesetzt werden.

    Biologische Studien: Die Verbindung kann als Sonde verwendet werden, um verschiedene biologische Prozesse zu untersuchen, darunter Enzymwechselwirkungen und Rezeptorbindung.

Wirkmechanismus

Der Wirkmechanismus von 4-(4-Fluorbenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Fluorbenzyl-Gruppe kann die Bindungsaffinität zu bestimmten Rezeptoren oder Enzymen erhöhen und so deren Aktivität möglicherweise modulieren. Der spirozyklische Kern kann auch zur Stabilität und Bioverfügbarkeit der Verbindung beitragen, was sie zu einem wirksamen Mittel in verschiedenen biologischen Systemen macht.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane has shown promise in medicinal chemistry, particularly as a therapeutic agent for conditions such as neuropathic pain. Its structure may serve as a scaffold for designing new drugs targeting various receptors involved in neurological disorders.

Potential Therapeutic Targets:

  • Sigma-1 Receptors: Studies indicate that derivatives of diazaspiro compounds can act as sigma-1 receptor antagonists, which are relevant in pain management and neuroprotection.
  • Mu-Opioid Receptors: The compound may also interact with mu-opioid receptors, suggesting its potential application in pain relief therapies.

Research has indicated that compounds similar to this compound exhibit significant biological activities. The fluorobenzyl modification may enhance binding affinity and selectivity towards these targets, thus improving therapeutic efficacy.

Biological Studies:

  • Binding Assays: Interaction studies typically utilize binding assays to evaluate how well the compound interacts with specific receptors compared to known ligands.
  • Functional Assays: These assays assess the pharmacodynamics and potential side effects of the compound.

Case Studies and Research Findings

Research findings indicate that derivatives of diazaspiro compounds have been explored for various therapeutic applications:

  • Pain Management: Studies have shown that certain derivatives exhibit significant analgesic properties through their action on sigma and mu-opioid receptors.
  • Neuroprotection: Compounds have been investigated for their potential neuroprotective effects in neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, potentially modulating their activity. The spirocyclic core may also contribute to the compound’s stability and bioavailability, making it an effective agent in various biological systems.

Vergleich Mit ähnlichen Verbindungen

Aryl vs. Alkyl Substitutions

  • 4-(4-Fluorobenzyl) (Aryl) : This derivative demonstrates balanced MOR/σ1R activity, with the para-fluorine enhancing steric bulk and receptor interactions. It avoids hERG channel inhibition, a critical safety advantage over earlier analogs .
  • 4-Alkyl Derivatives (e.g., EST73502) : Alkyl substituents (e.g., cyclohexyl) improve metabolic stability and selectivity. EST73502 (compound 14u) showed comparable analgesic efficacy to oxycodone in preclinical models but with reduced gastrointestinal side effects .
  • 4-Heteroaryl Substitutions : Pyridyl groups at position 4 (e.g., 2- or 3-pyridyl) enhanced σ1R binding affinity but reduced MOR activity, highlighting the sensitivity of target engagement to heteroatom placement .

Ortho vs. Para Substituents

  • In contrast, para-fluorine in 4-(4-fluorobenzyl) optimized both target activity and safety .

Substitutions at the 9-Position

  • 9-Phenethyl Derivatives : Substitutions here (e.g., compound 15au) retained dual MOR/σ1R activity but introduced peripheral analgesic effects, as shown by reversal with the σ1R agonist PRE-084 .
  • 9-Substituted Antihypertensives: 9-(2-Indol-3-ylethyl) derivatives (e.g., compound 21) exhibited potent antihypertensive effects via α1-adrenoceptor blockade, contrasting with the pain-focused pharmacology of 4-substituted spirocycles .

Functional Group Variations

  • Trisubstituted Urea Derivatives : Modifications introducing urea groups (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas) shifted activity to soluble epoxide hydrolase (sEH) inhibition, targeting chronic kidney diseases instead of pain .
  • Triazaspiro Derivatives : Replacement of oxygen with additional nitrogen atoms (e.g., 1,4,9-triazaspiro[5.5]undecan-2-one) redirected activity toward METTL3 inhibition, illustrating how heteroatom changes alter target specificity .

Dual MOR/σ1R Ligands

Compound Substituents Key Targets Efficacy/Safety Notes References
4-(4-Fluorobenzyl) 4-para-fluorobenzyl MOR agonist, σ1R antagonist Reduced hERG inhibition; moderate metabolic stability
EST73502 (14u) 4-cyclohexyl MOR agonist, σ1R antagonist Superior ADME profile; minimal constipation vs. oxycodone
N-Benzylfentanyl (8.1) Non-spiro, benzyl group MOR/σ1R balanced Higher addiction liability vs. spirocycles

Non-Analgesic Derivatives

Compound Substituents Therapeutic Area Mechanism References
9-(2-Indol-3-ylethyl) 9-indole ethyl Hypertension α1-Adrenoceptor blockade
Trisubstituted Ureas Urea groups at multiple sites Chronic kidney disease sEH inhibition

Biologische Aktivität

4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane, a compound with the CAS number 947139-39-1, is a member of the diazaspiro family known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H21FN2OC_{15}H_{21}FN_2O and features a spirocyclic structure that contributes to its unique biological properties. The presence of a fluorobenzyl group enhances its lipophilicity, potentially improving its bioavailability.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

  • Inhibition of Soluble Epoxide Hydrolase (sEH) :
    • A study highlighted that related diazaspiro compounds showed significant inhibition of sEH, which is involved in the metabolism of epoxyeicosatrienoic acids (EETs). This inhibition is linked to therapeutic effects in conditions such as chronic kidney disease and cardiovascular disorders .
  • Neuropharmacological Potential :
    • The compound's structural analogs have been investigated for their activity at the γ-aminobutyric acid type A receptor (GABAAR). These studies suggest that certain derivatives can act as antagonists, potentially modulating neuroinflammatory responses and influencing T cell proliferation .
  • Anti-inflammatory Properties :
    • Compounds in this class have been associated with anti-inflammatory effects, making them candidates for treating autoimmune diseases and inflammatory conditions .

Case Study 1: Chronic Kidney Disease

In a preclinical model of anti-glomerular basement membrane glomerulonephritis, a structurally similar compound demonstrated significant reductions in serum creatinine levels when administered orally at a dosage of 30 mg/kg. This suggests potential therapeutic applications in treating chronic kidney diseases through sEH inhibition .

Case Study 2: Neuroinflammation

Another study investigated the immunomodulatory effects of diazaspiro compounds on T cell responses. The findings indicated that these compounds could suppress T cell activation, providing insights into their potential use as therapeutic agents in neuroinflammatory conditions .

Data Table: Biological Activity Overview

Activity Mechanism Related Studies
sEH InhibitionModulates EET metabolism ,
GABAAR AntagonismAffects neuroinflammation
Anti-inflammatory EffectsModulates immune response ,

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane?

The synthesis typically involves multi-step routes, including:

  • Spirocyclic core formation : Cyclization reactions using diketene acetals or other bicyclic intermediates under reflux conditions with solvents like toluene or methanol .
  • Substituent introduction : Alkylation or arylation at the 4-position via nucleophilic substitution. For example, reacting 1-oxa-4,9-diazaspiro[5.5]undecan-3-one with 4-fluorobenzyl halides in dimethylformamide (DMF) with triethylamine as a base at 70°C .
  • Purification : Column chromatography or recrystallization to isolate the final product. Key intermediates are often characterized by NMR (¹H/¹³C) and IR spectroscopy to confirm structural integrity .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

  • Structural confirmation :
    • ¹H/¹³C NMR : To verify spirocyclic framework and substituent positions (e.g., fluorobenzyl group integration ratios) .
    • IR spectroscopy : Identification of carbonyl (C=O) and ether (C-O-C) stretches in the 1650–1750 cm⁻¹ and 1000–1250 cm⁻¹ ranges, respectively .
  • Purity assessment :
    • HPLC : Reverse-phase chromatography with UV detection at 254 nm for quantification .
    • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (C₁₅H₁₉FN₂O₂: MW 278.33 g/mol) .

Advanced: How do substituents at the 4-position influence dual µ-opioid receptor (MOR) agonism and σ1 receptor antagonism?

  • Halogen effects : Fluorine at the para position of the benzyl group enhances steric bulk and electron-withdrawing properties, improving σ1R binding affinity. Ortho-substituted halogens (e.g., 2-fluorobenzyl) increase steric hindrance but may reduce solubility .
  • SAR insights :
    • Pyridyl or heteroaryl substitutions at the 4-position enhance MOR selectivity, as seen in derivatives like compound 15au (IC₅₀: MOR = 12 nM, σ1R = 38 nM) .
    • Small alkyl groups (e.g., methyl) at position 2 improve metabolic stability without compromising dual activity .
  • Computational validation : Pharmacophore modeling merges MOR (morphine-based) and σ1R (Laggner model) features to guide substituent selection .

Advanced: What experimental models validate the compound’s dual MOR/σ1R activity and therapeutic potential?

  • In vitro assays :
    • MOR agonism : cAMP inhibition in CHO-K1 cells expressing human MOR .
    • σ1R antagonism : Displacement of [³H]-(+)-pentazocine in rat brain membranes .
  • In vivo models :
    • Paw pressure test (mice) : Analgesic efficacy comparable to oxycodone (ED₅₀ = 1.5 mg/kg) but reduced constipation due to σ1R-mediated peripheral activity .
    • Reversibility studies : σ1R agonist PRE-084 reverses analgesic effects, confirming target engagement .

Advanced: How can researchers resolve discrepancies in hERG inhibition profiles when optimizing substituents?

  • Issue : Certain substituents (e.g., trifluoromethyl) improve target affinity but fail to mitigate hERG channel binding, risking cardiotoxicity .
  • Strategies :
    • Polar group incorporation : Hydroxyl or amine moieties reduce lipophilicity (LogP < 3) and hERG binding .
    • In silico screening : Use QSAR models to predict hERG inhibition early in design .
    • In vitro safety profiling : Patch-clamp assays on hERG-expressed HEK293 cells for IC₅₀ determination .

Basic: What are the primary biological targets and therapeutic applications of this compound?

  • Targets :
    • MOR : Mediates analgesia via Gi/o protein-coupled pathways .
    • σ1R : Modulates NMDA receptor activity, reducing neuropathic pain .
  • Applications :
    • Pain management : Dual activity reduces opioid-related side effects (e.g., respiratory depression, constipation) .
    • Neuroinflammation : σ1R antagonism suppresses microglial activation in preclinical models .

Advanced: What computational tools aid in designing derivatives with improved pharmacokinetics?

  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F > 50%) and blood-brain barrier permeability (BBB score > 0.3) .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., MOR’s Asp147 salt bridge) to refine binding poses .
  • Metabolite prediction : CYP450 isoform screening (e.g., CYP3A4/2D6) identifies metabolic hotspots for structural stabilization .

Basic: How does the fluorobenzyl group impact the compound’s physicochemical properties?

  • Lipophilicity : Fluorine increases LogP by ~0.5 compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic stability : Fluorine reduces CYP-mediated oxidation at the benzyl position, prolonging half-life (t₁/₂ = 2.3 h in human liver microsomes) .

Advanced: What strategies optimize selectivity over related spirocyclic compounds (e.g., 1-oxa-4,9-diazaspiro[5.5]undecan-3-one)?

  • Positional isomerism : Shifting the fluorobenzyl group from 4- to 3-position (e.g., 3-fluorobenzyl derivative) decreases σ1R affinity by 10-fold .
  • Core modification : Replacing the oxa group with thia (S) alters ring puckering, reducing MOR potency .
  • Crystallography : X-ray structures guide steric adjustments to avoid off-target binding (e.g., κ-opioid receptor) .

Advanced: How are in vitro metabolic stability assays conducted for this compound?

  • Liver microsome incubation : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 min .
  • CYP inhibition screening : Fluorescent probes (e.g., CYP3A4: midazolam) assess competitive inhibition (IC₅₀ > 10 μM desired) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.